N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide (referred to as "Compound X" in This paper aims to provide a comprehensive overview of Compound X, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, studies have suggested that Compound X induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of biochemical reactions that lead to programmed cell death. In addition, Compound X has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. In cancer cells, Compound X induces apoptosis, leading to cell death. In addition, Compound X has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its potential as a cancer therapy. Studies have shown that Compound X can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, Compound X has been found to protect neurons from oxidative stress, which is a common cause of neurodegenerative diseases.
However, there are also limitations to using Compound X in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. In addition, more research is needed to determine the optimal dosage and administration of Compound X for different applications.
Zukünftige Richtungen
There are several future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for Compound X. Another area of interest is the further investigation of its mechanism of action, which could lead to the development of more effective cancer therapies.
In addition, more research is needed to determine the optimal dosage and administration of Compound X for different applications. Furthermore, studies are needed to determine the potential side effects of Compound X and its long-term effects on the body.
Conclusion:
Compound X is a chemical compound that has shown potential applications in various fields of scientific research. Its anti-cancer properties and neuroprotective effects make it a potential candidate for cancer therapy and the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and determine the optimal dosage and administration for different applications.
Synthesemethoden
Compound X can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The second step involves the reaction of 2,4-dimethylbenzoyl chloride with 5-chloro-2-aminopyridine to form N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide. The final step involves the reaction of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide with thiourea to form Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where Compound X has been found to exhibit anti-cancer properties. Studies have shown that Compound X can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
In addition to cancer research, Compound X has also shown potential applications in the field of neurodegenerative diseases. Studies have shown that Compound X can protect neurons from oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C15H14ClN3OS |
---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-3-5-12(10(2)7-9)14(20)19-15(21)18-13-6-4-11(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
LSZAKTOOAKGHCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.